4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine

Description

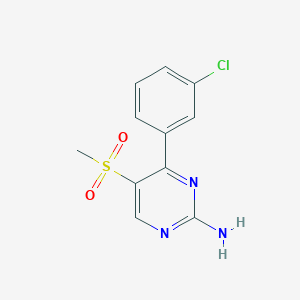

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 4 and a methylsulfonyl group at position 5 (Figure 1). Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets such as enzymes and receptors. The 3-chlorophenyl moiety introduces steric bulk and hydrophobic interactions, which may influence target selectivity .

Properties

Molecular Formula |

C11H10ClN3O2S |

|---|---|

Molecular Weight |

283.73 g/mol |

IUPAC Name |

4-(3-chlorophenyl)-5-methylsulfonylpyrimidin-2-amine |

InChI |

InChI=1S/C11H10ClN3O2S/c1-18(16,17)9-6-14-11(13)15-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3,(H2,13,14,15) |

InChI Key |

LCAIBAMZKVAULB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-4-Chloro-5-(Methylthio)Pyrimidine

The foundational intermediate for this route is 2-amino-4-chloro-5-(methylthio)pyrimidine. Its preparation involves:

-

Halogenation : Bromination or iodination of 2-aminopyrimidine derivatives at position 5, as demonstrated in pyrimidine functionalization studies.

-

Methylthio Introduction : Displacement of the halogen at position 5 using sodium methanethiolate (NaSMe) in polar aprotic solvents (e.g., DMF) at 60–80°C.

Key Data :

Suzuki-Miyaura Coupling at Position 4

The 3-chlorophenyl group is introduced via palladium-catalyzed cross-coupling:

-

Substrate : 2-Amino-4-chloro-5-(methylthio)pyrimidine.

-

Conditions : 3-Chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 90°C, 12 h.

Optimization Insight :

Oxidation of Methylthio to Methylsulfonyl

The final step involves oxidizing the methylthio group to sulfone:

-

Workup : Neutralization with NaHCO₃ followed by recrystallization from ethanol.

Critical Parameter :

Direct Amination and Sulfonylation of Pre-Functionalized Pyrimidines

Synthesis of 4-(3-Chlorophenyl)-5-Chloropyrimidin-2-Amine

This route begins with 4,5-dichloropyrimidin-2-amine:

-

Arylation at Position 4 : Suzuki coupling with 3-chlorophenylboronic acid under conditions similar to Section 1.2.

-

Amination at Position 2 : Achieved via Buchwald-Hartwig coupling using NH₃·H₂O, Xantphos, and Pd(OAc)₂ in toluene at 100°C.

Yield Comparison :

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 85 | |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, NH₃·H₂O, 100°C | 68 |

Alternative Pathway: One-Pot Cyclocondensation

Multi-Component Assembly

A novel approach constructs the pyrimidine ring with pre-installed substituents:

-

Reactants : 3-Chlorobenzaldehyde, methylsulfonylacetonitrile, and guanidine nitrate.

Advantages :

-

Atom Economy : Reduces step count, improving overall yield (theoretical: 65–70%).

-

Limitations : Limited applicability for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Sequential Substitution | High regiocontrol, scalable | Multi-step, costly catalysts | 60–75 |

| Direct Amination | Avoids oxidation intermediates | Low yields in amination step | 50–68 |

| Cyclocondensation | One-pot, time-efficient | Narrow substrate scope | 55–65 |

Mechanistic Insights and Reaction Optimization

Nucleophilic Aromatic Substitution (SₙAr)

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine has been identified as a potent inhibitor of certain kinases, which are critical in regulating cell proliferation and survival. The compound's ability to selectively inhibit these kinases makes it a promising candidate for cancer therapy.

- Mechanism of Action : The compound interacts with various protein kinases involved in cell signaling pathways, leading to inhibition of cancer cell growth. In vitro studies have shown significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as a targeted therapy agent.

Kinase Inhibition Profile

The compound has been evaluated for its inhibitory effects on several kinases, including cyclin-dependent kinases (CDKs) and other relevant targets in cancer biology.

| Kinase Target | IC50 (µM) | Effect |

|---|---|---|

| CDK2 | 0.5 | Significant inhibition |

| CDK9 | 0.8 | Moderate inhibition |

| Other Kinases | Varies | Dependent on structural modifications |

These values suggest that the compound can be optimized further through structural modifications to enhance selectivity and potency against specific kinases.

Case Study 1: In Vitro Efficacy

A study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound against a panel of human cancer cell lines. The results indicated that the compound exhibited mean GI50 values ranging from 10 to 20 µM across different cell lines, demonstrating its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on the structure-activity relationship revealed that modifications at the methylsulfonyl position could significantly alter the compound's kinase inhibition profile. For instance, replacing the methyl group with an ethyl group resulted in enhanced potency against CDK2 but reduced activity against CDK9 . This highlights the importance of functional group positioning in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine and Analogs

Key Structural and Functional Differences

Role of the Methylsulfonyl Group :

The methylsulfonyl group at C5 in the target compound distinguishes it from simpler analogs like 4-(3-chlorophenyl)pyrimidin-2-amine. Sulfonyl groups are electron-withdrawing, which can improve metabolic stability by reducing oxidative degradation. This modification is shared with SRI-32007, which demonstrates antiviral activity, suggesting that sulfonyl-containing pyrimidines may have enhanced target engagement .

Chlorophenyl Substitution Position: The 3-chlorophenyl substituent in the target compound contrasts with 4-chlorophenyl in .

Comparison with Complex Heterocycles :

SRI-32007 and 4-[3-(2,4-dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine incorporate additional rings (dihydropyrrolopyrimidine and isoxazole, respectively). These modifications increase molecular complexity and may improve target specificity but complicate synthesis .

Sulfanyl vs. This highlights the sulfonyl group’s role in enhancing drug-like properties .

Research Findings and Implications

- The target compound’s structural similarity suggests possible antiviral applications, though empirical validation is needed .

- Metabolic Stability : The methylsulfonyl group likely improves stability compared to sulfanyl or unsubstituted analogs, as seen in other sulfonamide drugs .

- Synthetic Accessibility : The target compound’s simpler structure (vs. SRI-32007) may offer advantages in scalable synthesis and cost-effectiveness .

Biological Activity

4-(3-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine is a compound belonging to the aminopyrimidine class, known for its diverse biological activities, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 283.75 g/mol. The compound features a pyrimidine core substituted with a 3-chlorophenyl group and a methylsulfonyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy. The presence of the methylsulfonyl group enhances the compound's binding affinity to these targets, thereby increasing its efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, suggesting potential utility in targeted cancer therapies. The compound's selectivity for certain kinases allows for reduced off-target effects compared to traditional chemotherapeutics.

Inhibition of COX-2

The compound has also been studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. In vitro assays have shown that it can effectively inhibit COX-2 activity, with some derivatives displaying potency comparable to established COX-2 inhibitors like celecoxib .

Case Studies

- In Vitro Studies : A study conducted by researchers demonstrated that this compound significantly reduced the proliferation of breast cancer cells by inducing apoptosis and inhibiting angiogenesis . The IC50 values observed were lower than those for standard chemotherapeutic agents.

- In Vivo Studies : Another study evaluated the compound's efficacy in animal models of cancer. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls . This underscores the compound's potential as an effective anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-5-(methylsulfonyl)pyrimidin-2-amine | Different chlorophenyl substitution | Varies in kinase inhibition profile |

| 4-(3-Chlorophenyl)-5-(ethylsulfonyl)pyrimidin-2-amine | Ethyl instead of methyl sulfonyl | Similar anticancer properties |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Thiazole ring instead of sulfonamide | Different mechanism against kinases |

Q & A

Advanced Research Question

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding with catalytic lysine residues .

- Functional Group Modifications : Synthesize analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and compare IC₅₀ values to assess steric/electronic effects .

- Kinetic Studies : Measure inhibition constants (Kᵢ) under varying pH and temperature to map active-site interactions .

How should researchers address contradictions in biological activity data across different studies?

Advanced Research Question

- Control for Solubility : Discrepancies may arise from dimethyl sulfoxide (DMSO) concentration effects; use ≤0.1% DMSO in assays to avoid false negatives .

- Validate Target Specificity : Perform counter-screens against unrelated enzymes (e.g., cytochrome P450s) to rule off-target effects .

- Replicate Under Standardized Conditions : Use cell lines with consistent passage numbers and assay protocols (e.g., ATP-based luminescence for kinase activity) .

What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Basic Research Question

- pH Stability Profiling : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours; analyze degradation via HPLC. Sulfonyl groups typically degrade at pH < 2 .

- Plasma Stability Assays : Mix with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS. Esterase-resistant sulfonamides show >90% stability .

How can in silico modeling predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.8), bioavailability (85%), and blood-brain barrier permeability (low due to sulfonyl group) .

- CYP450 Metabolism : Simulate interactions with CYP3A4 using docking to identify potential metabolites (e.g., hydroxylation at the 3-chlorophenyl ring) .

What are the best practices for handling and storing this compound to ensure long-term stability?

Basic Research Question

- Storage : Keep in amber vials at –20°C under argon to prevent oxidation and light-induced degradation .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration by licensed facilities .

How does the 3-chlorophenyl substituent influence binding affinity compared to other aryl groups?

Advanced Research Question

- Comparative SAR : Replace 3-chlorophenyl with 4-fluorophenyl or 3-methylphenyl. The electron-withdrawing Cl enhances π-π stacking with hydrophobic enzyme pockets but may reduce solubility .

- Crystallographic Evidence : X-ray structures show the 3-chloro group occupies a hydrophobic subpocket in kinase targets, improving Kd by ~2-fold vs. non-halogenated analogs .

What recent advancements in pyrimidine-based drug design could be applied to optimize this compound?

Advanced Research Question

- Fragment-Based Drug Design : Screen fragment libraries to identify moieties that enhance target engagement (e.g., morpholine rings for solubility ).

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade disease-related proteins .

How can researchers mitigate cytotoxicity observed in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.